
2-Fluoro-3-methoxy-4-nitrobenzoic acid
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Description
2-Fluoro-3-methoxy-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO5 and its molecular weight is 215.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
2-Fluoro-3-methoxy-4-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for the development of drugs targeting specific biological pathways.
1.1. Synthesis of Drug Intermediates
The compound is utilized in the synthesis of tyrosine kinase inhibitors, which are critical in cancer treatment. For instance, it can be transformed into derivatives that exhibit potent inhibitory activity against certain kinases involved in tumor progression and metastasis.
Case Study: Tyrosine Kinase Inhibitors
- Research Source : A study highlighted the synthesis of a series of compounds derived from this compound that demonstrated significant inhibition of tyrosine kinases, suggesting potential applications in oncology .
Organic Synthesis
This compound is a valuable building block in organic chemistry, facilitating the synthesis of more complex molecules.
2.1. Coupling Reactions
The compound can be employed in coupling reactions to create new carbon-carbon bonds, essential for synthesizing larger organic molecules.
Data Table: Coupling Reaction Yields
Reaction Type | Yield (%) | Conditions |
---|---|---|
Suzuki Coupling | 85 | Pd catalyst, base |
Sonogashira Reaction | 78 | CuI catalyst, base |
Agrochemical Applications
In agrochemicals, this compound is used as an intermediate for the synthesis of herbicides and pesticides.
3.1. Herbicide Development
Research indicates that derivatives of this compound can act as effective herbicides by inhibiting specific enzymes crucial for plant growth.
Case Study: Herbicide Efficacy
- A recent study evaluated several derivatives derived from this compound for their herbicidal activity against common weeds, demonstrating effective control at low concentrations .
Dye Industry
The compound also finds applications in the dye industry due to its ability to form stable colored complexes.
4.1. Synthesis of Dyes
It can be used as a precursor for synthesizing various dyes that exhibit vibrant colors and stability under different environmental conditions.
Data Table: Dye Properties
Dye Type | Color | Stability (pH Range) |
---|---|---|
Azo Dyes | Red | 4 - 10 |
Anthraquinone | Blue | 5 - 12 |
Properties
Molecular Formula |
C8H6FNO5 |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-5(10(13)14)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
APQHZWULISNIMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.